molecular formula C15H20O2S B14147366 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene CAS No. 89002-91-5

1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene

Cat. No.: B14147366
CAS No.: 89002-91-5
M. Wt: 264.4 g/mol
InChI Key: UCIHHACXZZFEIK-UHFFFAOYSA-N
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Description

1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound that features a cyclohexene ring, a sulfonyl group, and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene typically involves the following steps:

    Formation of the Cyclohexene Ring: Starting from a suitable cyclohexane derivative, the cyclohexene ring can be formed through dehydrogenation reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.

    Formation of the Methylbenzene Ring: The methylbenzene ring can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a methyl group on the benzene ring.

    1-(1-Methylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene: Similar structure with a methyl group instead of an ethyl group on the cyclohexene ring.

Uniqueness

1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties.

Properties

CAS No.

89002-91-5

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

1-(1-ethylcyclohex-2-en-1-yl)sulfonyl-4-methylbenzene

InChI

InChI=1S/C15H20O2S/c1-3-15(11-5-4-6-12-15)18(16,17)14-9-7-13(2)8-10-14/h5,7-11H,3-4,6,12H2,1-2H3

InChI Key

UCIHHACXZZFEIK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC=C1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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